Cas no 103441-60-7 (Methyl 2-iodo-3-methylbenzoate)

Methyl 2-iodo-3-methylbenzoate is a substituted benzoate ester featuring both an iodine substituent and a methyl group on the aromatic ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki or Stille couplings, where the iodine moiety serves as a reactive handle for further functionalization. The methyl ester group enhances solubility in organic solvents, facilitating its use in various reaction conditions. Its well-defined structure and stability make it a valuable building block for pharmaceuticals, agrochemicals, and advanced materials. The presence of both electron-withdrawing (iodo) and electron-donating (methyl) groups allows for versatile reactivity in synthetic applications.
Methyl 2-iodo-3-methylbenzoate structure
103441-60-7 structure
Product Name:Methyl 2-iodo-3-methylbenzoate
CAS No:103441-60-7
MF:C9H9IO2
MW:276.071035146713
MDL:MFCD12923249
CID:1137041
PubChem ID:13924925
Update Time:2025-06-11

Methyl 2-iodo-3-methylbenzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-iodo-3-methylbenzoate
    • AS02322
    • ACMC-20m6an
    • CTK0G7015
    • 2-iodo-3-methyl-benzoic acid methyl ester
    • methyl 2-acetyl-3-methylbenzoate
    • 2-iodo-3-methylbenzoic acid methyl ester
    • 2-Jod-3-methyl-benzoesaeure-methylester
    • Benzoic acid, 2-iodo-3-methyl-, methyl ester
    • SureCN3161423
    • KB-255805
    • AG-B-27015
    • MFCD12923249
    • E76355
    • BS-26194
    • 103441-60-7
    • Methyl2-Iodo-3-methylbenzoate
    • SCHEMBL3161423
    • DTXSID50552569
    • HQVMBKJRAJYZQK-UHFFFAOYSA-N
    • 2-Jod-3-methylbenzoesauremethylester
    • CS-0131374
    • 2-iodo-3-methyl-benzoic acid, methyl ester
    • DB-297871
    • MDL: MFCD12923249
    • Inchi: 1S/C9H9IO2/c1-6-4-3-5-7(8(6)10)9(11)12-2/h3-5H,1-2H3
    • InChI Key: HQVMBKJRAJYZQK-UHFFFAOYSA-N
    • SMILES: IC1C(C(=O)OC)=CC=CC=1C

Computed Properties

  • Exact Mass: 275.96427
  • Monoisotopic Mass: 275.96473g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • PSA: 26.3
  • LogP: 2.38620

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Additional information on Methyl 2-iodo-3-methylbenzoate

Methyl 2-iodo-3-methylbenzoate (CAS No. 103441-60-7): An Overview of Its Properties and Applications in Chemical and Pharmaceutical Research

Methyl 2-iodo-3-methylbenzoate (CAS No. 103441-60-7) is a versatile organic compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields, including organic synthesis, pharmaceutical research, and materials science. This compound is characterized by its molecular formula C9H9IO2 and a molecular weight of approximately 258.06 g/mol. The presence of the iodine atom in the molecule makes it a valuable intermediate in synthetic chemistry, particularly for the preparation of complex organic molecules and pharmaceuticals.

The molecular structure of Methyl 2-iodo-3-methylbenzoate consists of a benzene ring substituted with an iodine atom at the ortho position (C2) and a methyl group at the meta position (C3). The ester group (COOCH3) is attached to the carboxylic acid functional group at the para position (C1). This arrangement of functional groups imparts specific reactivity and stability to the compound, making it suitable for a wide range of chemical transformations.

In the realm of organic synthesis, Methyl 2-iodo-3-methylbenzoate serves as an important building block for the synthesis of complex organic molecules. The iodine atom can be readily replaced by other functional groups through various coupling reactions, such as Suzuki-Miyaura coupling, Stille coupling, and Negishi coupling. These reactions are widely used in the synthesis of biologically active compounds, including pharmaceuticals and natural products. For instance, recent studies have demonstrated the use of Methyl 2-iodo-3-methylbenzoate as a starting material for the synthesis of novel anticancer agents and anti-inflammatory drugs.

The physical properties of Methyl 2-iodo-3-methylbenzoate are also noteworthy. It is a white crystalline solid with a melting point ranging from 85°C to 87°C. The compound is slightly soluble in water but highly soluble in common organic solvents such as ethanol, methanol, and dichloromethane. These solubility characteristics make it easy to handle and process in laboratory settings.

In pharmaceutical research, Methyl 2-iodo-3-methylbenzoate has shown promise as a key intermediate in the development of new drugs. Its ability to undergo selective functionalization reactions allows chemists to introduce specific pharmacophores into target molecules. For example, researchers have utilized this compound to synthesize derivatives with enhanced bioavailability and reduced toxicity. One notable application is in the development of prodrugs, where Methyl 2-iodo-3-methylbenzoate serves as a masked form of a more potent drug that is activated in vivo through metabolic processes.

The environmental impact of Methyl 2-iodo-3-methylbenzoate is another area of interest. While it is generally considered safe for laboratory use when proper handling protocols are followed, its disposal should be managed according to local regulations to prevent environmental contamination. Recent studies have focused on developing greener synthetic methods for producing this compound, aiming to reduce waste generation and improve sustainability in chemical manufacturing.

In conclusion, Methyl 2-iodo-3-methylbenzoate (CAS No. 103441-60-7) is a valuable compound with diverse applications in chemical and pharmaceutical research. Its unique chemical properties make it an essential building block for the synthesis of complex organic molecules and pharmaceuticals. Ongoing research continues to explore new avenues for its use, contributing to advancements in drug discovery and materials science.

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